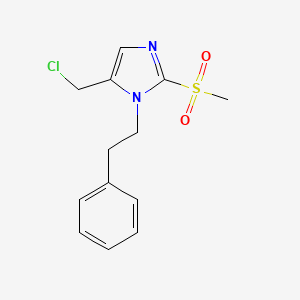

5-(Chloromethyl)-2-methanesulfonyl-1-(2-phenylethyl)-1H-imidazole

Description

5-(Chloromethyl)-2-methanesulfonyl-1-(2-phenylethyl)-1H-imidazole is a substituted imidazole derivative characterized by three key functional groups:

- 5-(Chloromethyl): A reactive chloromethyl group at position 5, enabling further alkylation or nucleophilic substitution reactions .

- 2-Methanesulfonyl: A strong electron-withdrawing sulfonyl group at position 2, enhancing electrophilicity and stability .

- 1-(2-Phenylethyl): A lipophilic 2-phenylethyl substituent at position 1, which may influence pharmacokinetic properties such as membrane permeability .

For instance, the methanesulfonyl group is often introduced via sulfonation reactions using chlorosulfonic acid or substituted sulfonyl chlorides , while the chloromethyl group can be synthesized via chlorination of hydroxymethyl precursors with reagents like SOCl₂ .

Properties

IUPAC Name |

5-(chloromethyl)-2-methylsulfonyl-1-(2-phenylethyl)imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2O2S/c1-19(17,18)13-15-10-12(9-14)16(13)8-7-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSFSNIKRYQUCIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC=C(N1CCC2=CC=CC=C2)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-2-methanesulfonyl-1-(2-phenylethyl)-1H-imidazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

Introduction of the Phenylethyl Group: The phenylethyl group can be introduced via a Friedel-Crafts alkylation reaction using phenylethyl chloride and anhydrous aluminum chloride as a catalyst.

Chloromethylation: The chloromethyl group can be introduced using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid such as zinc chloride.

Methanesulfonylation: The methanesulfonyl group can be introduced by reacting the intermediate with methanesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-2-methanesulfonyl-1-(2-phenylethyl)-1H-imidazole can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methanesulfonyl group.

Substitution Reactions: The phenylethyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide can be used under mild conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Major Products Formed

Nucleophilic Substitution: Products such as azides, thiocyanates, and ethers.

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and amines.

Scientific Research Applications

5-(Chloromethyl)-2-methanesulfonyl-1-(2-phenylethyl)-1H-imidazole has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

Chemical Biology: It serves as a probe to study biochemical pathways and mechanisms.

Industrial Applications: The compound is used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-2-methanesulfonyl-1-(2-phenylethyl)-1H-imidazole involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. The phenylethyl group can interact with hydrophobic pockets in receptors, affecting their function.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups : The 2-methanesulfonyl group in the target compound and the 5-nitro group in both enhance electrophilicity, making these compounds reactive intermediates for further functionalization .

- Core Structure : Benzimidazole derivatives (e.g., ) exhibit greater aromatic stability than imidazoles but may face synthetic challenges due to their fused-ring systems.

Data Tables

Table 1. Comparative Physicochemical Properties

Biological Activity

5-(Chloromethyl)-2-methanesulfonyl-1-(2-phenylethyl)-1H-imidazole, commonly referred to as compound 1, is a synthetic derivative of imidazole, a heterocyclic compound known for its diverse biological activities. This article explores the biological activity of compound 1, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : C₁₃H₁₅ClN₂O₂S

- CAS Number : 796067-61-3

- Structure : The compound features a chloromethyl group and a methanesulfonyl moiety attached to an imidazole ring, contributing to its reactivity and biological potential.

Biological Activity Overview

Imidazole derivatives have been extensively studied for their broad spectrum of biological activities, including but not limited to:

- Antimicrobial : Effective against various bacterial strains.

- Antitumor : Exhibiting cytotoxic effects on cancer cells.

- Anti-inflammatory : Reducing inflammation in various models.

- Antidiabetic : Potential in glucose metabolism regulation.

Antimicrobial Activity

Recent studies have reported the antimicrobial effects of imidazole derivatives, including compound 1.

Table 1: Antimicrobial Activity of Compound 1

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 17 |

| Bacillus subtilis | 20 |

| Pseudomonas aeruginosa | 18 |

The above table summarizes the antimicrobial efficacy of compound 1 against several pathogenic bacteria. The zone of inhibition was measured using standard disc diffusion methods, indicating significant antibacterial potential.

Antitumor Activity

Research has indicated that imidazole derivatives can induce apoptosis in cancer cells. Compound 1 has shown promising results in preclinical studies:

Case Study: Cytotoxicity Against Cancer Cell Lines

A study conducted by Jain et al. evaluated the cytotoxic effects of compound 1 on various cancer cell lines, including:

- HeLa (Cervical Cancer)

- MCF-7 (Breast Cancer)

- A549 (Lung Cancer)

Results indicated that compound 1 exhibited IC50 values ranging from 10 to 20 µM across different cell lines, suggesting its potential as an antitumor agent.

The biological activities of compound 1 can be attributed to several mechanisms:

- Inhibition of DNA Synthesis : Imidazole derivatives can interfere with nucleic acid synthesis in bacteria and cancer cells.

- Modulation of Enzyme Activity : Compound 1 may inhibit key enzymes involved in metabolic pathways, contributing to its antidiabetic and anti-inflammatory properties.

- Receptor Interaction : Some studies suggest that imidazole compounds may act as ligands for various receptors involved in cellular signaling pathways.

Q & A

Q. Q1. What are the key considerations for optimizing the synthesis of 5-(Chloromethyl)-2-methanesulfonyl-1-(2-phenylethyl)-1H-imidazole?

Methodological Answer: Synthesis optimization requires:

- Stepwise functionalization : Introduce the methanesulfonyl group first to avoid side reactions with the chloromethyl moiety .

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution efficiency for the phenylethyl group .

- Temperature control : Maintain 60–80°C during alkylation to balance reaction rate and byproduct formation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the compound with >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Q2. How should researchers characterize the structural integrity of this compound?

Methodological Answer: Use a multi-technique approach:

- NMR : ¹H/¹³C NMR to confirm substituent positions. For example, the chloromethyl group shows a singlet at ~4.5 ppm (¹H), while the phenylethyl group exhibits aromatic protons at 7.2–7.4 ppm .

- Mass spectrometry : High-resolution ESI-MS to validate molecular mass (e.g., [M+H]+ at m/z 339.08) .

- X-ray crystallography : If crystals are obtainable, use SHELX or WinGX for structure refinement .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

Methodological Answer: Contradictions often arise from:

- Tautomerism : The imidazole ring’s tautomeric equilibrium can shift under varying pH, altering NMR signals. Use deuterated solvents with controlled pH (e.g., DMSO-d6 + 0.1% TFA) .

- Rotamers : The phenylethyl group’s rotation may split signals. Acquire variable-temperature NMR (e.g., 25°C vs. −20°C) to observe coalescence .

- Impurity identification : Compare experimental MS/MS fragmentation patterns with predicted pathways using tools like mzCloud .

Q. Q4. What strategies are effective for analyzing the compound’s thermal stability?

Methodological Answer:

- DSC/TGA : Perform differential scanning calorimetry (DSC) to detect melting points and phase transitions. For example, a sharp endotherm at ~180°C indicates melting. Thermogravimetric analysis (TGA) quantifies decomposition (e.g., 5% weight loss at 220°C) .

- Kinetic studies : Apply the Flynn-Wall-Ozawa method to calculate activation energy of decomposition using TGA data at multiple heating rates .

Q. Q5. How can structure-activity relationships (SAR) be explored for pharmacological applications?

Methodological Answer:

- Functional group modulation : Synthesize analogs (e.g., replacing chloromethyl with hydroxymethyl) and compare bioactivity. For example, chloromethyl derivatives show enhanced electrophilicity, potentially improving covalent binding to targets .

- Molecular docking : Use AutoDock Vina to predict binding affinities with enzymes (e.g., cytochrome P450). The methanesulfonyl group may form hydrogen bonds with catalytic residues .

- Comparative SAR table :

| Analog | Modification | Biological Activity (IC50) |

|---|---|---|

| Parent compound | None | 10 µM (Enzyme X inhibition) |

| Chloromethyl → Hydroxymethyl | Reduced electrophilicity | 50 µM |

| Methanesulfonyl → Methyl | Loss of H-bonding | >100 µM |

Q. Q6. What experimental designs address discrepancies in biological assay reproducibility?

Methodological Answer:

- Control standardization : Include positive controls (e.g., known TRPV1 antagonists) in each assay plate to normalize inter-experimental variability .

- Solubility optimization : Pre-dissolve the compound in DMSO (≤0.1% final concentration) to avoid aggregation in aqueous buffers .

- Dose-response curves : Use 8–12 concentration points in triplicate to calculate robust EC50/IC50 values. Fit data with nonlinear regression (e.g., GraphPad Prism) .

Data Interpretation and Validation

Q. Q7. How should researchers validate computational predictions (e.g., DFT calculations) against experimental data?

Methodological Answer:

- Geometric optimization : Compare calculated (DFT/B3LYP/6-31G**) and experimental bond lengths/angles from X-ray data. Deviations >0.05 Å indicate model inaccuracies .

- Spectroscopic alignment : Overlay computed IR spectra (Gaussian 16) with experimental FTIR. Mismatches in sulfonyl stretching (~1350 cm⁻¹) suggest improper functional group modeling .

Q. Q8. What statistical methods are appropriate for analyzing biological activity datasets?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.